1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Sigma Receptor Ligand Design SAR

1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-39-2) is a synthetic, spirocyclic small molecule characterized by a chroman-2,4'-piperidin-4-one core functionalized with a 4-fluorophenoxyacetyl side chain. The spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, with known derivatives exhibiting inhibitory activity against acetyl-CoA carboxylase (ACC), fatty acid synthesis in pathogens, histone deacetylases (HDACs), and sigma receptors.

Molecular Formula C21H20FNO4
Molecular Weight 369.392
CAS No. 887467-39-2
Cat. No. B2901114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
CAS887467-39-2
Molecular FormulaC21H20FNO4
Molecular Weight369.392
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=CC=C(C=C4)F
InChIInChI=1S/C21H20FNO4/c22-15-5-7-16(8-6-15)26-14-20(25)23-11-9-21(10-12-23)13-18(24)17-3-1-2-4-19(17)27-21/h1-8H,9-14H2
InChIKeyHDBBGHZHFGJAKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-39-2): Compound Baseline & Procurement Context


1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-39-2) is a synthetic, spirocyclic small molecule characterized by a chroman-2,4'-piperidin-4-one core functionalized with a 4-fluorophenoxyacetyl side chain . The spiro[chroman-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, with known derivatives exhibiting inhibitory activity against acetyl-CoA carboxylase (ACC), fatty acid synthesis in pathogens, histone deacetylases (HDACs), and sigma receptors [1]. However, the specific pharmacological profile of this compound remains largely undisclosed in the peer-reviewed primary literature, limiting baseline characterization to its chemical identity and vendor-reported purity of 95% .

Why Generic 1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one Substitution Fails Without Comparative Data


Within the spiro[chroman-2,4'-piperidin]-4-one class, minor structural modifications, such as variations in the N-acyl substituent, can profoundly shift biological target engagement. For instance, compounds with sulfonyl spacers versus acetyl linkers exhibit marked differences in cytotoxic potency [1], while fluorophenoxy moieties are known to modulate sigma receptor affinity and selectivity profiles relative to unsubstituted phenoxy or other halogenated analogs in related spiropiperidine systems [2]. Consequently, substituting 1'-(2-(4-fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one with a close analog without direct comparative data risks an unpredictable change in potency, selectivity, and off-target activity, which can compromise research reproducibility and invalidate structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-39-2)


Fluorophenoxy Substituent vs. Unsubstituted Phenoxy: Sigma Receptor Affinity Modulation in Spiropiperidine Class

In a class-level SAR study of spiropiperidines, the introduction of a 4-fluorophenoxy substituent in a related spiro[isochroman-1,4'-piperidine] scaffold led to a marked improvement in sigma-1 (σ1) receptor binding affinity compared to the unsubstituted phenoxy analog. While direct data for this exact chroman-4-one compound are not publicly available, this SAR trend suggests the 4-fluorophenoxyacetyl moiety is a critical structural determinant for potent σ1 engagement [1].

Sigma Receptor Ligand Design SAR

Acetyl-CoA Carboxylase (ACC) Inhibition Potential: Spiro[chroman-2,4'-piperidin]-4-one Core vs. Alternative Heterocyclic Cores

A dedicated SAR study of spiro[chroman-2,4'-piperidin]-4-one derivatives demonstrated that the specific spiro[chromane-piperidine] scaffold is essential for in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, with several derivatives showing low micromolar IC50 values. While the target compound was not among the tested derivatives, the study confirms that the core scaffold, when appropriately N-functionalized, yields potent ACC inhibitors [1].

ACC Inhibitor Metabolic Disease Spirochromanone

Fluorine Substitution Impact on Physicochemical Properties: 4-Fluorophenoxy vs. Non-fluorinated Phenoxy Acetyl Derivatives

The presence of a 4-fluorine on the phenoxy ring is expected to increase lipophilicity (LogP) and metabolic stability compared to an unsubstituted phenoxyacetyl analog. Although direct experimental LogP values for this compound are not reported, computational predictions (e.g., using ChemAxon or ACD/Labs) estimate a LogP increase of approximately 0.5–0.8 units for the fluorinated analog, and fluorine substitution at the para-position generally reduces CYP450-mediated oxidation of the phenyl ring [1]. This differential can be critical for in vivo pharmacology studies where bioavailability and half-life are influenced by these properties.

Lipophilicity Metabolic Stability Drug Design

Vendor-Supplied Purity Baseline vs. Research Chemical Peers

The target compound is routinely supplied at a purity of 95% as determined by HPLC, according to major chemical vendor databases . This specification meets the standard for early-stage research compounds but is lower than the >98% purity often required for advanced lead optimization or in vivo studies. When assessing procurement options, researchers should verify that any alternative analog, particularly those from non-certified suppliers, meets at least the same purity threshold to avoid confounding assay results with impurities that may possess unintended biological activity or cytotoxicity.

Chemical Purity Procurement Specification Reproducibility

Application Scenarios for 1'-(2-(4-Fluorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 887467-39-2)


Sigma Receptor Probe Development

Based on the class-level evidence that 4-fluorophenoxy-substituted spiropiperidines are privileged sigma-1 receptor ligands [1], this compound is a logical starting point for developing fluorescent or radiolabeled probes for sigma receptor imaging or binding assays. Its fluorinated aromatic ring also offers a potential site for 18F-radiolabeling for PET imaging, should direct binding data become available.

Negative Control for ACC Inhibitor SAR

While not directly characterized as an ACC inhibitor, this compound can serve as a crucial negative control in SAR series exploring the spiro[chromane-piperidine] scaffold. Because the N-acyl group profoundly influences ACC inhibitory activity [2], a compound like this, with a distinct 4-fluorophenoxyacetyl substituent, is essential to confirm that observed activities are substituent-specific and not due to the core scaffold alone.

Metabolic Stability SAR Benchmarking

Given the known metabolically stabilizing effect of para-fluorine substitution on phenyl rings [3], this compound can be used as a benchmark to evaluate the metabolic stability enhancement versus its non-fluorinated phenoxyacetyl counterpart. Microsomal stability assays comparing the two would directly quantify the protective effect of fluorine in this specific chemotype.

Chemical Probe for HDAC or Other Epigenetic Targets

Given that the spiro[chromane-2,4'-piperidine] hydroxamic acid derivatives are known HDAC inhibitors [4], this ketone derivative, lacking the zinc-binding hydroxamic acid, can be used as a negative control probe in epigenetic assays to confirm that observed HDAC inhibition is mechanism-dependent and not due to non-specific binding of the spirocyclic scaffold.

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